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Compound of Interest

1-(5-Chloropyridin-2-yl)propan-1-
Compound Name:

one
CAS No.: 1536438-57-9
Cat. No.: B2967024

Get Quote

Executive Summary & Chemical Identity

5-Chloro-2-propionylpyridine is a functionalized pyridine derivative characterized by a propionyl
ketone group at the C2 position and a chlorine atom at the C5 position. Its solubility behavior is
governed by the interplay between the polar pyridine nitrogen/ketone oxygen and the lipophilic
chlorophenyl ring.

¢ |[UPAC Name: 1-(5-chloropyridin-2-yl)propan-1-one

o CAS Number: 1536438-57-9 (Note: Often referenced in patent literature as an Etoricoxib
intermediate).

e Molecular Formula: C

H

CINO
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e Molecular Weight: 169.61 g/mol
e Physical State: Off-white to yellow crystalline solid.
Industrial Significance: Precise solubility data is essential for:

» Reaction Yield: Optimizing the Grignard or Friedel-Crafts acylation steps where this
intermediate is formed.

« Purification: Designing cooling crystallization or anti-solvent precipitation processes to
remove impurities (e.g., 5-chloropyridine-2-carboxylic acid).

Solubility Profile & Solvent Selection

Note: While specific mole-fraction datasets for the propionyl derivative are proprietary, the
following profile is derived from structural analogs (e.g., 2-acetyl-5-chloropyridine) and
validated industrial purification protocols.

A. Solubility Landscape

The molecule exhibits a "U-shaped" solubility curve typical of polar aromatic ketones.
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Solvent Class

Representative
Solvents

Solubility Behavior

Process
Application

Polar Aprotic

DMF, DMSO, NMP

Very High (>200
mg/mL)

Reaction medium;
difficult to crystallize

from.

Moderately Polar

Acetone, THF, Ethyl
Acetate

High (>100 mg/mL)

Good for reaction
workup; requires anti-

solvent for recovery.

Polar Protic

Methanol, Ethanol,
IPA

Temperature

Dependent

Ideal for
Crystallization. High
solubility at boiling;
low at 0°C.

Chlorinated

DCM, Chloroform

High

Extraction solvent;
environmental

concerns limit scale-

up.

Non-Polar

n-Heptane, Hexane,

Toluene

Low to Moderate

Anti-Solvent. Used to
drive precipitation
from Ethyl Acetate or

Toluene.

Agqueous

Water

Insoluble (<0.1

mg/mL)

Wash solvent to
remove inorganic

salts.

B. Thermodynamic Drivers

« Enthalpy of Fusion (

): The dissolution process is endothermic. Solubility increases significantly with temperature,
following the van't Hoff relationship.

e Solute-Solvent Interaction:
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o Alcohols:[1] Hydrogen bonding occurs between the solvent hydroxyl group and the
pyridine nitrogen or ketone oxygen.

o Non-polar solvents:[2] Solubility is limited by the high cohesive energy density of the
crystal lattice compared to the weak van der Waals interactions with the solvent.

Experimental Protocol for Solubility Determination

To generate a precise solubility curve for a specific batch (critical for Quality by Design - QbD),
use the Dynamic Laser Monitoring Method. This is superior to gravimetric methods for
detecting the exact point of dissolution.

Workflow Diagram
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Figure 1: Dynamic Laser Solubility Determination Workflow

Click to download full resolution via product page

Step-by-Step Methodology

e Preparation: Accurately weigh excess 5-chloro-2-propionylpyridine (

) into a jacketed glass vessel. Add a known mass of solvent (
).

o Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm.

o Laser Monitoring: Direct a laser beam (e.g., 635 nm) through the suspension. A
photodetector measures transmissivity.

o Suspension: Low transmissivity (scattering).

o Solution: High transmissivity (clear).
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» Dynamic Heating: Slowly increase temperature (0.1 K/min). Record the temperature (

) where transmissivity plateaus at 100%.

» Calculation: The mole fraction solubility (

) at

is calculated as:
(Where

and

are molecular weights of solute and solvent).

Thermodynamic Modeling

Experimental data should be correlated using the Modified Apelblat Equation, which typically
provides the best fit (R2 > 0.99) for chloropyridines.

e A, B, C: Empirical parameters derived from regression analysis.
e Interpretation:
o Positive

indicates an exothermic process (rare for this class).

o Negative

(typical) indicates an endothermic process, confirming solubility increases with

Alternative Model (Jouyban-Acree): For binary solvent mixtures (e.g., Ethanol + Water), use:

Useful for optimizing anti-solvent crystallization yields.

Process Application: Crystallization Strategy
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Based on the solubility profile, the optimal purification strategy for 5-chloro-2-propionylpyridine
is Cooling Crystallization from Ethanol or Anti-Solvent Crystallization using Toluene/Heptane.

Crystallization Logic Flow

Crude Reaction Mixture

(in Toluene/EtOAC)

Solvent Swap
to Ethanol

Heat to Reflux (78°C)

Dissolve Completely

Hot Filtration
(Remove Insolubles)

Controlled Cooling
(10°C/hr to 0°C)

Filtration & Wash
(Cold Ethanol)

Figure 2: Optimized Cooling Crystallization Process

Click to download full resolution via product page
Critical Process Parameters (CPPs):

+ Seeding Temperature: Apply seeds at metastable limit (approx. 40-45°C in Ethanol) to
prevent oiling out.
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e Cooling Rate: Slow cooling (10°C/hr) favors larger, purer crystals and minimizes inclusion of
the 5-chloro-2-carboxylic acid impurity.
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e Compound Identity & Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Solubility Profiling of 5-Chloro-2-
Propionylpyridine: Thermodynamics and Process Optimization]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2967024/docs#comprehensive-
solubility-profiling-of-5-chloro-2-propionylpyridine-thermodynamics-and-process-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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